

# suppliers and commercial availability of (R)-5-Oxotetrahydrofuran-2-carboxylic acid

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## Compound of Interest

**Compound Name:** (R)-5-Oxotetrahydrofuran-2-carboxylic acid

**Cat. No.:** B104505

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An In-depth Technical Guide: **(R)-5-Oxotetrahydrofuran-2-carboxylic Acid** for Drug Discovery and Development

## Abstract

**(R)-5-Oxotetrahydrofuran-2-carboxylic acid** (CAS No. 53558-93-3) is a versatile chiral building block of significant interest to the pharmaceutical and life sciences industries. Its defined stereochemistry and bifunctional nature, featuring both a lactone and a carboxylic acid, make it an invaluable intermediate for the asymmetric synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its commercial availability, key suppliers, quality specifications, and established synthetic protocols. Furthermore, it delves into its critical applications, particularly in the development of novel therapeutic agents, offering researchers and drug development professionals a practical resource for sourcing and utilizing this important synthon.

## Chemical and Physical Properties

Understanding the fundamental properties of a chemical intermediate is paramount for its successful application in synthesis and process development. **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** is a white crystalline solid under standard conditions. Its key identifiers and physical properties are summarized below.

Property	Value	Reference
IUPAC Name	(2R)-5-oxooxolane-2-carboxylic acid	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(R)-(-)-5-Oxo-2-tetrahydrofuroic Acid, (R)-(-)-γ-Carboxy-γ-butyrolactone	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	53558-93-3	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>5</sub> H <sub>6</sub> O <sub>4</sub>	<a href="#">[4]</a> <a href="#">[5]</a>
Molecular Weight	130.10 g/mol	<a href="#">[4]</a>
Appearance	White crystalline powder	<a href="#">[6]</a>
Melting Point	69-74 °C	<a href="#">[2]</a> <a href="#">[4]</a>
Purity	Typically offered at ≥95% or ≥98%	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>

## Commercial Availability and Sourcing

The procurement of enantiomerically pure starting materials is a critical first step in any chiral drug development program. **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** is commercially available from a variety of specialized chemical suppliers, typically in research-to-pilot scale quantities.

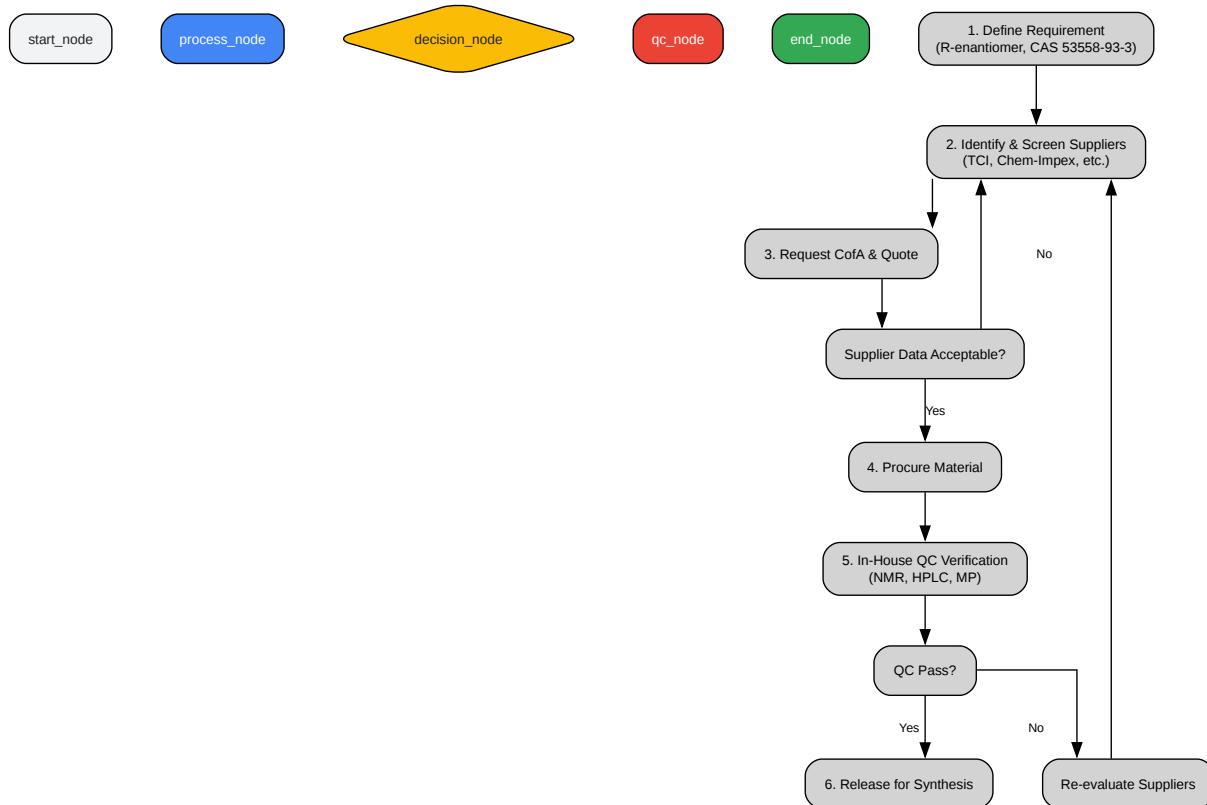
## Supplier Overview

When selecting a supplier, researchers should prioritize vendors who provide comprehensive analytical data, including a Certificate of Analysis (CofA) with purity assessment (e.g., by HPLC or GC) and confirmation of stereochemical identity. The following table lists several known suppliers. Availability and pricing are subject to change, and direct inquiry is always recommended.

Supplier	Purity Offered	CAS Number	Notes
TCI Chemicals	>98.0%	53558-93-3	A well-established supplier for research chemicals, offering various quantities. <a href="#">[1]</a> <a href="#">[3]</a>
Chem-Impex	Not specified	53558-93-3	Listed as a versatile compound for pharmaceutical and biochemical research. <a href="#">[7]</a>
Advanced ChemBlocks	95.00%	53558-93-3	Provides the compound as a building block for research. <a href="#">[5]</a>
MySkinRecipes	98%	53558-93-3	Offers various small-scale quantities with listed pricing and lead times. <a href="#">[4]</a>
ChemicalBook/Chems rc	Varies (e.g., 98%)	53558-93-3	These platforms list multiple, often China-based, manufacturers and traders. <a href="#">[2]</a> <a href="#">[6]</a>

## Sourcing and Quality Control Workflow

A systematic approach to sourcing and qualifying this chiral intermediate is essential to ensure the integrity of subsequent research and development activities. The workflow involves identifying the specific need, evaluating suppliers based on documentation and purity, procuring the material with the correct specifications, and performing in-house quality control to verify identity and purity before use.



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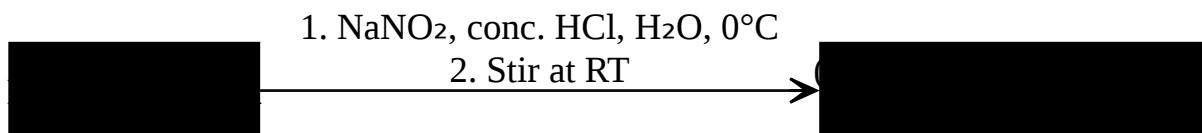
Caption: Sourcing and QC workflow for chiral intermediates.

## Synthesis Protocol

The most common and economically viable synthesis of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** originates from the readily available chiral pool starting material, D-glutamic acid. The reaction proceeds via a diazotization followed by an intramolecular cyclization (lactonization).

## Synthetic Pathway

The causality of this stereospecific synthesis lies in the starting material. Using D-glutamic acid (which has S-configuration at the alpha-carbon by Cahn-Ingold-Prelog rules, but is dextrorotatory and designated 'D') leads to the desired (R)-enantiomer of the product. The reaction involves the substitution of the amine group with a hydroxyl group, which then undergoes intramolecular esterification.



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Caption: Synthesis of the target compound from D-glutamic acid.

## Detailed Experimental Protocol

The following protocol is adapted from established literature procedures.[\[6\]](#)

Materials:

- D-glutamic acid (1.0 eq)
- Sodium nitrite ( $\text{NaNO}_2$ ) (1.5 eq)
- Concentrated Hydrochloric Acid (HCl)
- Water ( $\text{H}_2\text{O}$ )
- Ethyl Acetate ( $\text{EtOAc}$ )

- Anhydrous Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Reaction Setup: In a suitable reaction vessel, prepare a mixed solution of D-glutamic acid in water and concentrated hydrochloric acid. Cool the mixture to 0 °C in an ice bath.
- Diazotization: Slowly add a solution of sodium nitrite in water to the cooled D-glutamic acid mixture over a period of 4 hours, ensuring the temperature remains at 0 °C.
- Lactonization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. The mixture should become a clarified solution.
- Work-up: Remove the solvent (water and excess HCl) by vacuum evaporation.
- Extraction: Treat the resulting residue with ethyl acetate and filter to remove any inorganic salts (e.g., NaCl).
- Drying and Concentration: Dry the ethyl acetate filtrate over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
- Purification: The concentrated residue can be further purified by crystallization from a suitable solvent system, such as ethyl acetate/benzene/hexane, to afford the product as a white crystalline solid.[6]

This self-validating protocol relies on standard organic chemistry techniques. The successful formation of the product can be confirmed by comparing its physical (melting point) and spectroscopic (NMR) data with literature values.

## Applications in Research and Drug Development

The structural features of **(R)-5-Oxotetrahydrofuran-2-carboxylic acid** make it a powerful tool for medicinal chemists. Its stereocenter is often transferred into the final target molecule, ensuring the desired enantiomeric purity crucial for biological activity and safety.

- Antiviral Agents: This compound is a documented intermediate used to synthesize 2",3"-dideoxy-4"-selenonucleosides, which have been investigated as potential antiviral agents.[6] The furanose-like structure serves as a key scaffold for building these nucleoside analogues.

- Beta-Lactamase Inhibitors: It is employed in the preparation of beta-lactamase inhibitors.[4] These drugs are critical components of modern antibiotic therapies, designed to overcome bacterial resistance.
- Enzyme Inhibitors: Due to its structural similarity to natural metabolites, it serves as a starting point for the design of various enzyme inhibitors.[4]
- General Asymmetric Synthesis: Beyond specific therapeutic areas, it is widely utilized as a chiral building block for creating a diverse range of complex molecules and chiral ligands where a precise three-dimensional architecture is required for function.[7]

## Handling, Storage, and Safety

Proper handling and storage are essential to maintain the quality and integrity of the compound.

Aspect	Recommendation	Rationale
Storage	Store in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at room temperature is recommended.	The compound is a carboxylic acid and can be sensitive to moisture. Inert atmosphere prevents degradation.[4][8]
Handling	Use standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.	The compound is classified as an irritant, capable of causing skin and serious eye irritation. [9]
Incompatibilities	Avoid strong oxidizing agents.	Standard precaution for organic compounds to prevent uncontrolled reactions.

## Conclusion

**(R)-5-Oxotetrahydrofuran-2-carboxylic acid** is a commercially accessible and highly valuable chiral intermediate for pharmaceutical research and development. Its well-defined stereochemistry and versatile reactivity allow for the efficient synthesis of enantiomerically pure drug candidates. A robust understanding of its properties, reliable sourcing channels, and established synthetic methodologies, as outlined in this guide, empowers researchers to effectively leverage this building block in the creation of novel therapeutics.

## References

- (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid. MySkinRecipes. [\[Link\]](#)
- 5-Oxotetrahydrofuran-2-carboxylic acid | CAS#:4344-84-7. Chemsra. [\[Link\]](#)
- 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem. [\[Link\]](#)
- CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid. Chemsra. [\[Link\]](#)

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## Sources

- 1. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid 98.0+%, TCI America™ | Fisher Scientific [[fishersci.ca](http://fishersci.ca)]
- 2. CAS#:53558-93-3 | (2R)-5-Oxotetrahydro-2-furancarboxylic acid | Chemsra [[chemsrc.com](http://chemsrc.com)]
- 3. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid | 53558-93-3 | TCI AMERICA [[tcichemicals.com](http://tcichemicals.com)]
- 4. (R)-(-)-5-Oxotetrahydrofuran-2-carboxylic Acid [[myskinrecipes.com](http://myskinrecipes.com)]
- 5. (R)-5-oxotetrahydrofuran-2-carboxylic acid 95.00% | CAS: 53558-93-3 | AChemBlock [[achemblock.com](http://achemblock.com)]
- 6. (R)-(-)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID | 53558-93-3 [[chemicalbook.com](http://chemicalbook.com)]
- 7. chemimpex.com [[chemimpex.com](http://chemimpex.com)]
- 8. 4344-84-7|5-Oxotetrahydrofuran-2-carboxylic acid|BLD Pharm [[bldpharm.com](http://bldpharm.com)]

- 9. spectrumchemical.com [spectrumchemical.com]
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